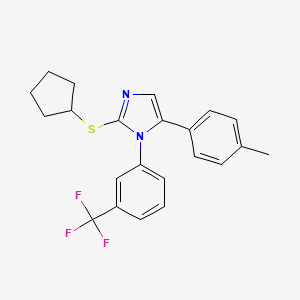

2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

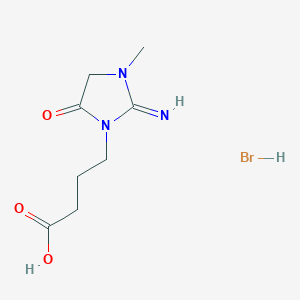

2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, also known as CPI-1205, is a small molecule inhibitor that targets the enzyme EZH2. EZH2 is a histone methyltransferase that plays a critical role in the regulation of gene expression through epigenetic modifications. CPI-1205 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Scientific Research Applications

Novel Imidazole Derivatives for Antimicrobial Activity

Imidazole derivatives have been synthesized and characterized for their potential antimicrobial activities. A study highlighted the antibacterial efficacy of novel imidazole compounds against both gram-positive and gram-negative bacteria. The research combined experimental techniques and computational studies to predict the reactive properties and molecular interactions of these compounds with proteins, suggesting possible inhibitory activities against specific bacterial strains (Smitha et al., 2018).

Electrogenerated Chemiluminescence for Sensing Applications

Research into iridium complexes with imidazole-based ligands has explored their potential in electrogenerated chemiluminescence (ECL), a technique valuable in analytical chemistry, particularly for sensing applications. These complexes show promise due to their intense photoluminescence and ability to undergo ligand-based reductions, which could be harnessed for developing sensitive detection methods for various analytes (Stringer et al., 2014).

Corrosion Inhibition for Metal Protection

Imidazole derivatives have demonstrated effectiveness as corrosion inhibitors for metals in various environments. Studies have shown that these compounds can significantly enhance the corrosion resistance of metals like copper in chloride media by promoting strong adsorption onto the metal surface, thereby preventing corrosion. This application is crucial in industries where metal durability and longevity are essential (Ćurković et al., 2010; Gašparac et al., 2000).

Catalysts in Organic Synthesis

Imidazole and its derivatives serve as catalysts in various organic reactions, offering pathways to synthesize complex organic molecules efficiently. Their role in catalyzing the synthesis of other imidazole derivatives under solvent-free conditions demonstrates their versatility and potential for green chemistry applications, contributing to more environmentally friendly and sustainable chemical processes (Le Phuong et al., 2017).

Water-Soluble Ligands for Ruthenium-Catalyzed Hydrogenations

Derivatives of imidazole have been developed as water-soluble ligands for ruthenium-catalyzed hydrogenation reactions. These ligands offer improved solubility in water, which is desirable for catalytic processes that require or benefit from aqueous media. Such advancements are crucial for the development of more efficient and environmentally benign catalytic systems (Krogstad et al., 2011).

properties

IUPAC Name |

2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2S/c1-15-9-11-16(12-10-15)20-14-26-21(28-19-7-2-3-8-19)27(20)18-6-4-5-17(13-18)22(23,24)25/h4-6,9-14,19H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECPIDVSPYOISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2920074.png)

![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2920081.png)

![2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide](/img/structure/B2920082.png)

![2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2920083.png)

![2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2920086.png)

![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)